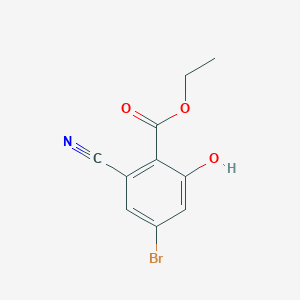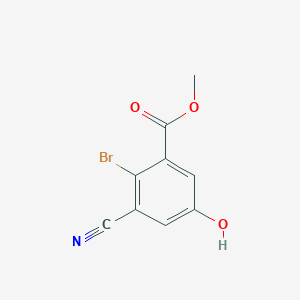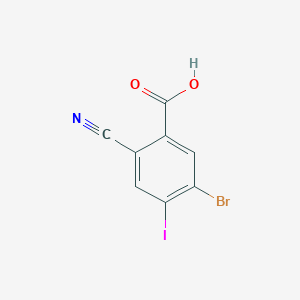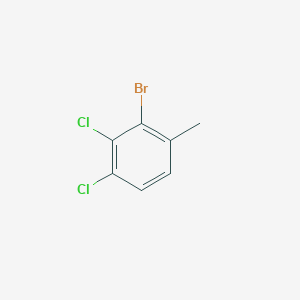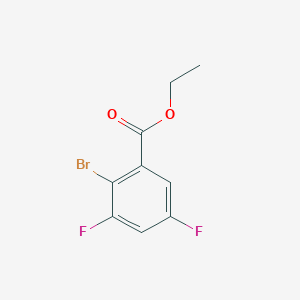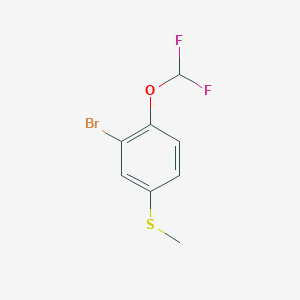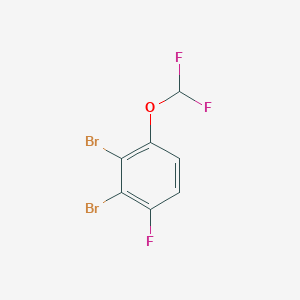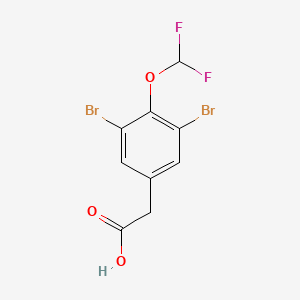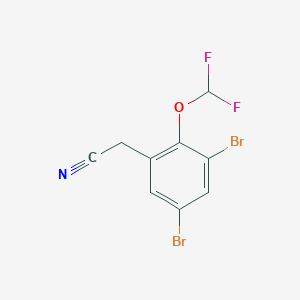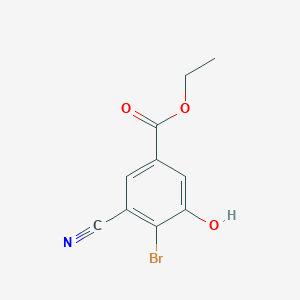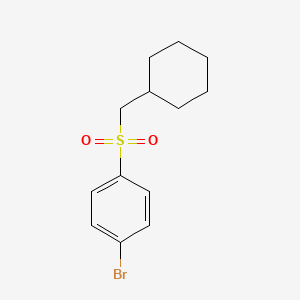
1-Bromo-4-cyclohexylmethanesulfonyl-benzene
Vue d'ensemble
Description
“1-Bromo-4-cyclohexylmethanesulfonyl-benzene” is a chemical compound with the molecular formula C13H17BrO2S . It has a molecular weight of 317.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a cyclohexylmethanesulfonyl group . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule was synthesized.
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, brominated aromatic compounds are generally reactive towards nucleophilic substitution reactions . The bromine atom could potentially be replaced by other groups in the presence of a suitable nucleophile.
Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms
- The compound serves as an intermediate in the synthesis of complex molecules through reactions like the Michael-induced Ramberg-Bäcklund reaction, highlighting its utility in constructing sulfone derivatives with potential applications in organic synthesis and materials science (Vasin, Bolusheva, & Razin, 2003).
Fluorescence Properties
- Its derivatives have been studied for their fluorescence properties, demonstrating potential in the development of fluorescent materials. The synthesis and characterization of such derivatives reveal their promising photoluminescent properties, which could be leveraged in optoelectronic devices (Liang Zuo-qi, 2015).
Chiral Molecular Structures
- Research on chiral molecules like dibromo[2.2]paracyclophanes, which share structural motifs with 1-Bromo-4-cyclohexylmethanesulfonyl-benzene, indicates the compound's relevance in studying circular dichroisms and the understanding of chiral molecular structures. This research is crucial for developing drugs and materials with specific optical properties (Mitsunobu Toda, Inoue, & Mori, 2018).
Molecular Electronics
- Aryl bromides, including structures related to this compound, are highlighted as valuable building blocks in the construction of molecular wires for electronics. Their synthesis and application in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires underscore their importance in the burgeoning field of molecular electronics (Stuhr-Hansen et al., 2005).
Synthesis of Carbon Nanocages
- The compound's derivatives have been used in the synthesis of all-benzene carbon nanocages, representing a junction unit of branched carbon nanotubes. This synthesis paves the way for applications in materials science, particularly in the development of novel nanomaterials with specific structural and photophysical properties (Katsuma Matsui et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of “1-Bromo-4-cyclohexylmethanesulfonyl-benzene” are likely to be determined by its functional groups. The bromine atom is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction. The benzene ring is an aromatic system that can participate in electrophilic aromatic substitution reactions .
Mode of Action
“this compound” can undergo various chemical reactions. For instance, the bromine atom can be replaced by a nucleophile in a substitution reaction. The benzene ring can undergo electrophilic aromatic substitution reactions .
Analyse Biochimique
Biochemical Properties
1-Bromo-4-cyclohexylmethanesulfonyl-benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in electrophilic aromatic substitution reactions. The compound’s bromine atom can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions are crucial for the compound’s role in forming carbon-carbon bonds and other synthetic applications.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in electrophilic aromatic substitution reactions suggests that it may impact cellular processes that involve aromatic compounds . Additionally, its interactions with enzymes and proteins can lead to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo electrophilic aromatic substitution reactions. This process begins with the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . The intermediate then undergoes deprotonation to yield a substituted benzene ring. This mechanism highlights the compound’s role in modifying aromatic compounds and its potential for enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo free radical bromination and nucleophilic substitution reactions, which may affect its long-term stability . Additionally, the compound’s impact on cellular function may vary over time, depending on its interactions with enzymes and proteins.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and gene expression. At higher doses, it may cause toxic or adverse effects. Studies have indicated that the compound’s interactions with enzymes and proteins can lead to threshold effects, where the impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to aromatic compounds. The compound interacts with enzymes that facilitate electrophilic aromatic substitution reactions, leading to the formation of substituted benzene rings . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it interacts with enzymes and proteins in different subcellular environments.
Propriétés
IUPAC Name |
1-bromo-4-(cyclohexylmethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBNEUANYBYGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


